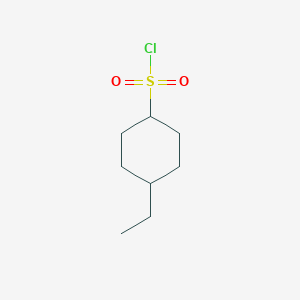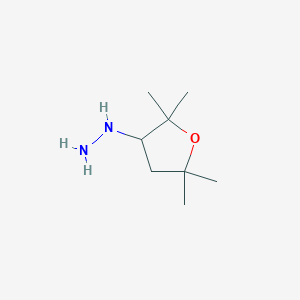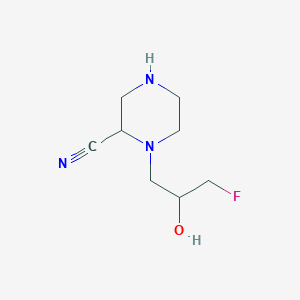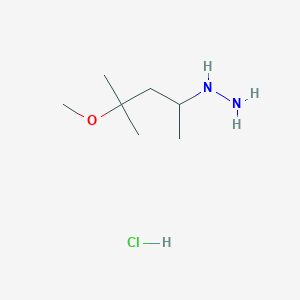
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine is a heterocyclic compound that features a thiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine typically involves the reaction of piperidine with a thiazole derivative. One common method includes the use of hydrazonoyl halides as precursors . The reaction conditions often involve the use of ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and have similar biological activities.
Piperidine Derivatives: Compounds like piperine and risperidone share the piperidine ring structure and have various pharmacological effects.
Uniqueness
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)piperidine is unique due to its combined thiazole and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-piperidin-4-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-4-2-7(1)12-8-10-5-6-11-8/h7,9H,1-6H2 |
InChI Key |
HUJHUEJSLOOXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(2-Aminoethyl)phenyl]benzoic acid](/img/structure/B13252441.png)
![1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252443.png)

![2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13252448.png)

![2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13252462.png)
![Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13252470.png)
![(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13252479.png)

